
Buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene” is a combination of four distinct organic molecules, each with unique properties and applications. Buta-1,3-diene is a conjugated diene used primarily in the production of synthetic rubber. 2-methylprop-2-enoic acid, also known as methacrylic acid, is a carboxylic acid used in the production of polymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a nitrile used in the production of plastics and synthetic fibers. Styrene is an aromatic hydrocarbon used in the production of polystyrene and other copolymers.
準備方法
Buta-1,3-diene
Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons such as naphtha and gas oil. The process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is commonly synthesized from acetone cyanohydrin. The process involves converting acetone cyanohydrin to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to produce methacrylic acid .
Prop-2-enenitrile
Prop-2-enenitrile is produced through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst to produce acrylonitrile .
Styrene
Styrene is produced through the dehydrogenation of ethylbenzene. The process involves heating ethylbenzene in the presence of a catalyst to remove hydrogen and form styrene .
化学反応の分析
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including polymerization, oxidation, and Diels-Alder reactions. Common reagents include catalysts such as palladium and nickel. Major products include synthetic rubber and other polymers .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes reactions characteristic of α,β-unsaturated acids, including Diels-Alder reactions and Michael additions. Common reagents include acids and bases. Major products include polymers such as poly(methyl methacrylate) .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization and copolymerization reactions. Common reagents include initiators such as peroxides. Major products include polyacrylonitrile and copolymers used in synthetic fibers .
Styrene
Styrene undergoes polymerization and copolymerization reactions. Common reagents include initiators such as benzoyl peroxide. Major products include polystyrene and various copolymers .
科学的研究の応用
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubber, which has applications in the automotive and manufacturing industries. It is also used in the production of various polymers and copolymers .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is used in the production of polymers such as poly(methyl methacrylate), which has applications in the medical and dental fields, as well as in the production of coatings and adhesives .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers, which have applications in the textile industry. It is also used in the production of plastics and elastomers .
Styrene
Styrene is used in the production of polystyrene, which has applications in packaging, insulation, and consumer products. It is also used in the production of various copolymers used in the automotive and construction industries .
作用機序
The mechanism of action for each component of the compound varies:
Buta-1,3-diene: Acts as a monomer in polymerization reactions, forming long chains of synthetic rubber.
2-methylprop-2-enoic acid: Undergoes polymerization to form poly(methyl methacrylate), which has various applications in coatings and adhesives.
Prop-2-enenitrile: Polymerizes to form polyacrylonitrile, which is used in synthetic fibers.
Styrene: Polymerizes to form polystyrene, which is used in packaging and insulation .
類似化合物との比較
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubber .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and methacrylic esters, which are used in the production of various polymers .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and vinyl cyanide, which are used in the production of synthetic fibers and plastics .
Styrene
Similar compounds include vinyl toluene and α-methylstyrene, which are used in the production of various copolymers .
特性
CAS番号 |
25214-09-9 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C4H6O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 |
InChIキー |
VZIBAPMSKYQDFH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)O.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
関連するCAS |
25214-09-9 111930-32-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



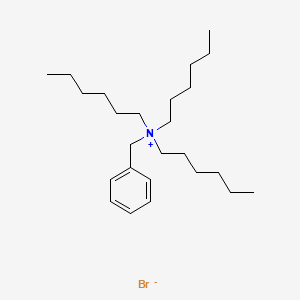
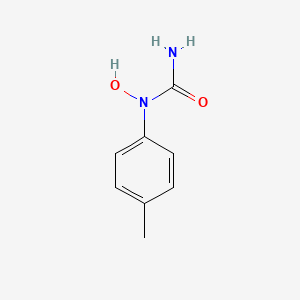
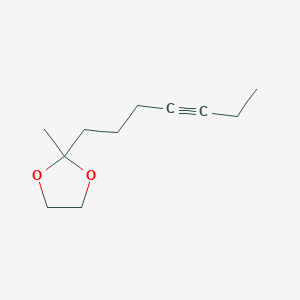
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)

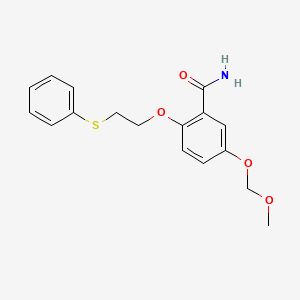
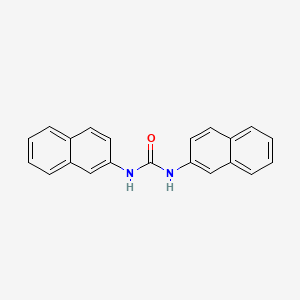
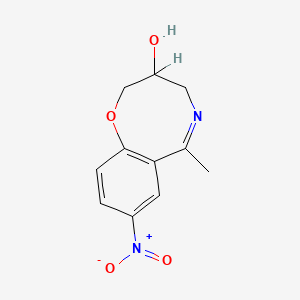
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
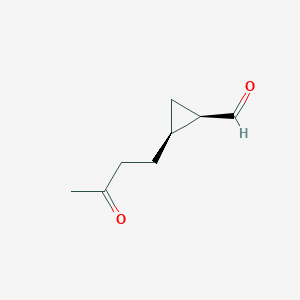
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
